4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde

Description

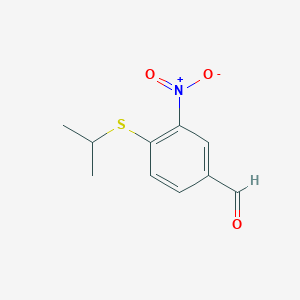

4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde is a nitroaromatic compound characterized by a benzaldehyde core substituted with a nitro group at the 3-position and an isopropylsulfanyl moiety at the 4-position. The isopropylsulfanyl group (–S–CH(CH₃)₂) contributes to its lipophilicity, while the electron-withdrawing nitro group (–NO₂) enhances electrophilic reactivity at the aldehyde functional group. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and ligands for metal catalysis. Its stability under ambient conditions and moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) make it a versatile intermediate for further functionalization .

Properties

IUPAC Name |

3-nitro-4-propan-2-ylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-7(2)15-10-4-3-8(6-12)5-9(10)11(13)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXNQJJZCJUHOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 4-(isopropylsulfanyl)benzaldehyde, followed by careful control of reaction conditions to introduce the nitro group at the desired position on the benzene ring. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and ensure regioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The isopropylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions, or other reducing agents.

Substitution: Nucleophiles such as halides, thiols, or amines under suitable reaction conditions.

Major Products

Oxidation: 4-(Isopropylsulfanyl)-3-nitrobenzoic acid.

Reduction: 4-(Isopropylsulfanyl)-3-aminobenzenecarbaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde depends on its chemical reactivity and the specific context in which it is used. For example, in biological systems, the compound may interact with cellular targets through its nitro and aldehyde groups, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the benzaldehyde scaffold with variations in substituents at the 3- and 4-positions. Key comparators include:

4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde

- Substituents: 3-nitro and 4-(3-chlorophenoxy) groups.

- Properties: The chlorophenoxy group introduces steric bulk and enhances thermal stability due to aromatic π-stacking. However, the chlorine atom increases toxicity risks, as noted in its safety data sheet (GHS hazard classification: H302, H315, H319) .

- Applications : Primarily used in pesticide synthesis.

4-(Methylsulfanyl)-3-nitrobenzenecarbaldehyde

- Substituents : 3-nitro and 4-(methylsulfanyl) groups.

- Properties : The smaller methylsulfanyl group (–S–CH₃) reduces lipophilicity compared to the isopropyl variant, leading to higher aqueous solubility. Reactivity in nucleophilic substitution reactions is also diminished due to reduced steric hindrance.

3-Nitro-4-phenoxybenzaldehyde

- Substituents: 3-nitro and 4-phenoxy groups.

- Properties: The phenoxy group (–O–C₆H₅) enhances electron delocalization, lowering the aldehyde’s electrophilicity. This compound exhibits lower thermal stability than sulfanyl-substituted analogs.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Research Findings

Reactivity in Nucleophilic Additions

The isopropylsulfanyl group in this compound acts as a moderate electron-donating substituent, stabilizing the aldehyde’s electrophilic center. In contrast, the chlorophenoxy group in 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde withdraws electron density, reducing reactivity toward nucleophiles like hydrazines .

Stability Under Acidic Conditions

Nitro groups in all analogs resist hydrolysis, but sulfanyl substituents undergo slow oxidation to sulfoxides in acidic media. Phenoxy derivatives remain inert under similar conditions.

Biological Activity

4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde is an organic compound notable for its unique structural features, including an isopropylsulfanyl group, a nitro group, and a formyl group attached to a benzene ring. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities, particularly its antimicrobial and anticancer properties.

The molecular formula of this compound is C₁₃H₁₅N₃O₂S, with a molecular weight of 225.27 g/mol. The compound exhibits significant reactivity due to the functional groups present, which can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₂S |

| Molecular Weight | 225.27 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to the interactions facilitated by its nitro and aldehyde groups. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in developing new antimicrobial agents.

Anticancer Properties

The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. Specific case studies have reported dose-dependent inhibition of cell proliferation in various cancer cell lines.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to control groups, indicating its potential as a novel antibacterial agent.

- Anticancer Activity : In vitro studies on human breast cancer cell lines revealed that treatment with varying concentrations of this compound resulted in reduced cell viability and increased rates of apoptosis, suggesting a promising avenue for cancer therapy.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Structure Variation | Biological Activity |

|---|---|---|

| 4-(Methylsulfanyl)-3-nitrobenzenecarbaldehyde | Methylsulfanyl instead of isopropylsulfanyl | Moderate antimicrobial activity |

| 4-(Isopropylsulfanyl)-3-aminobenzenecarbaldehyde | Amino group instead of nitro group | Potential anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.